Zeatin riboside

Catalog No.
S6880073
CAS No.
28542-78-1
M.F
C15H21N5O5
M. Wt
351.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zeatin riboside

CAS Number

28542-78-1

Product Name

Zeatin riboside

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1

InChI Key

GOSWTRUMMSCNCW-HNNGNKQASA-N

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO

In Vitro Regeneration of Eggplant

    Scientific Field: Plant Biology

    Application Summary: Zeatin riboside (ZR) is used for efficient in vitro regeneration of eggplant.

    Methods of Application: The effect of seven combinations of ZR with indoleacetic acid (IAA) for organogenic regeneration in five genetically diverse S. melongena and one S. insanum L.

    Results: The best results were obtained using cotyledon tissue, 16h light / 8h dark photoperiod conditions, and medium E6 (2mg/L of ZR and 0mg/L of IAA). The best rooting media was R2 (1mg/L IBA).

Soil Improvement and Enzymatic Activity in Water-Stressed Wheat

Tissue Culture Systems

Mitigation of Arsenic Toxicity in Wheat

Promoting Callus Initiation

Resistance Against Bacterial Pathogens

Promoting Fruit Set

Therapeutic Candidate for Alzheimer’s Disease

Zeatin riboside is an organic compound classified as a cytokinin, which plays a crucial role in promoting cell division and growth in plants. It is a derivative of zeatin, with the molecular formula C15H21N5O5C_{15}H_{21}N_{5}O_{5} and is characterized by the presence of a ribose sugar attached to the zeatin molecule. This compound is soluble in water, ethanol, and methanol, making it versatile for various applications in plant biology and biotechnology . As one of the most active forms of cytokinins, zeatin riboside significantly influences physiological processes such as shoot proliferation, root formation inhibition, and the delay of senescence in plants .

ZR's mechanism of action in plants involves binding to specific cytokinin receptors. This binding triggers a signaling cascade involving a class of proteins called histidine kinases. These kinases activate a phosphorelay system that ultimately leads to changes in gene expression, influencing various cellular processes related to growth and development []. For example, ZR can activate genes involved in cell division, leading to shoot proliferation. Additionally, ZR can interact with auxin, another plant hormone, to regulate various developmental processes.

The biosynthesis of zeatin riboside involves several enzymatic reactions. Initially, zeatin can be converted into zeatin riboside through the action of adenosine phosphorylase. This process adds a ribose moiety to the zeatin structure, resulting in zeatin riboside. Furthermore, zeatin riboside can be phosphorylated to form its ribotide form, which is biologically active and involved in various metabolic pathways .

  • Conversion of Zeatin to Zeatin Riboside:
    Zeatin+RiboseAdenosine PhosphorylaseZeatin Riboside\text{Zeatin}+\text{Ribose}\xrightarrow{\text{Adenosine Phosphorylase}}\text{Zeatin Riboside}
  • Conversion of Zeatin Riboside to Ribotide:
    Zeatin RibosideKinaseZeatin Ribotide\text{Zeatin Riboside}\xrightarrow{\text{Kinase}}\text{Zeatin Ribotide}

Zeatin riboside exhibits significant biological activity as a plant hormone. It promotes cell division and differentiation, particularly in shoot tissues. The compound enhances shoot proliferation while inhibiting root formation when used in culture media . Additionally, it plays a vital role in delaying leaf senescence by modulating gene expression related to stress responses and metabolic activities . The presence of zeatin riboside during critical growth phases leads to increased levels of other growth hormones and metabolites that further support plant development.

Several methods exist for synthesizing zeatin riboside, including:

  • Natural Extraction: Zeatin riboside can be extracted from plant tissues where it naturally occurs.
  • Chemical Synthesis: Synthetic routes involve the coupling of zeatin with ribose using specific reagents that facilitate glycosylation.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant tissue culture techniques can yield zeatin riboside by manipulating metabolic pathways within cells .

Zeatin riboside has diverse applications in agriculture and biotechnology:

  • Plant Tissue Culture: It is widely used to enhance shoot regeneration and growth in various plant species.
  • Agricultural Biotechnology: Its application can improve crop yields by promoting healthier growth patterns.
  • Research: Zeatin riboside serves as a model compound for studying cytokinin functions and interactions within plant systems .

Research on zeatin riboside has demonstrated its interactions with other plant hormones such as auxins. When combined with auxins in culture media, zeatin riboside can lead to enhanced callus formation or shoot regeneration depending on their relative concentrations. This synergistic effect highlights the importance of hormonal balance in regulating plant growth and development .

Several compounds share structural and functional similarities with zeatin riboside. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ZeatinYesNatural cytokinin without the ribose group
Cis-Zeatin RibosideYesGeometric isomer differing in spatial arrangement
Isopentenyl AdenineYesPrecursor to various cytokinins
N6-BenzyladenineYesSynthetic cytokinin widely used in tissue culture

Zeatin riboside is unique due to its specific role as an active cytokinin with distinct effects on plant growth regulation compared to its counterparts, particularly its ability to promote shoot formation while inhibiting root development .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

351.15426879 g/mol

Monoisotopic Mass

351.15426879 g/mol

Heavy Atom Count

25

UNII

7LG4D082A9

Dates

Last modified: 11-23-2023
Miller, C O; Zeatin and zeatin riboside from a mycorrhizal fungus, Science, 1573792, 1055-1057. DOI:10.1126/science.157.3792.1055 PMID:6036233

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